5-Difluoromethoxy-1H-benzimidazole
Overview
Description
5-Difluoromethoxy-1H-benzimidazole: is a chemical compound with the molecular formula C8H6F2N2OS. It is known for its role as an intermediate in the synthesis of pantoprazole, a drug used to treat gastroesophageal reflux disease and other gastrointestinal disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-Difluoromethoxy-1H-benzimidazole involves several steps:
Etherification: Acamol reacts with sodium hydroxide to generate acetyl aminophenol sodium, which then reacts with freon-11 to produce 4-difluoromethoxy acetanilide.
Nitrification: The 4-difluoromethoxy acetanilide undergoes nitrification.
Hydrolysis: The nitrated product is hydrolyzed.
Reduction: The hydrolyzed product is reduced.
Redox: The final step involves a redox reaction to yield this compound.
Industrial Production Methods
For industrial production, the process is optimized for high yield, low cost, good quality, and minimal pollution. The method involves using hydrazine hydrate as a reductant and Raney-Ni as a catalyst for the reduction of 2-nitryl-4-(difluoromethoxy) aniline, followed by a one-pot reaction to produce this compound with a total yield of over 95% .
Chemical Reactions Analysis
Types of Reactions
5-Difluoromethoxy-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions.
Reduction: It is reduced using hydrazine hydrate and Raney-Ni.
Substitution: It can undergo substitution reactions, particularly in the presence of alkali and carbon disulfide.
Common Reagents and Conditions
Oxidation: Specific oxidizing agents are used.
Reduction: Hydrazine hydrate and Raney-Ni are common reagents.
Substitution: Alkali and carbon disulfide are used.
Major Products
The major product formed from these reactions is this compound itself, which is an intermediate in the synthesis of pantoprazole .
Scientific Research Applications
5-Difluoromethoxy-1H-benzimidazole is primarily used in the synthesis of pantoprazole, a proton pump inhibitor that treats gastroesophageal reflux disease and other gastrointestinal disorders . It is also used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis.
Biology: In studies related to enzyme inhibition and protein interactions.
Medicine: As an intermediate in drug synthesis, particularly for gastrointestinal treatments.
Mechanism of Action
The compound exerts its effects by acting as an intermediate in the synthesis of pantoprazole. Pantoprazole inhibits the enzyme H+/K±ATPase in the stomach lining, reducing gastric acid production. This inhibition is achieved through the covalent binding of pantoprazole to the enzyme, leading to a long-lasting reduction in acid secretion .
Comparison with Similar Compounds
Similar Compounds
- 2-Mercaptobenzimidazole
- 5-Methoxy-2-benzimidazolethiol
- 2-Mercaptoimidazole
- 2-Mercapto-1-methylimidazole
- 2-Mercaptobenzoxazole
Uniqueness
5-Difluoromethoxy-1H-benzimidazole is unique due to its specific role in the synthesis of pantoprazole. Its difluoromethoxy group and mercapto functionality make it a crucial intermediate for producing this widely used proton pump inhibitor .
Properties
IUPAC Name |
6-(difluoromethoxy)-1H-benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2O/c9-8(10)13-5-1-2-6-7(3-5)12-4-11-6/h1-4,8H,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEMYXZVTXEZOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)F)NC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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